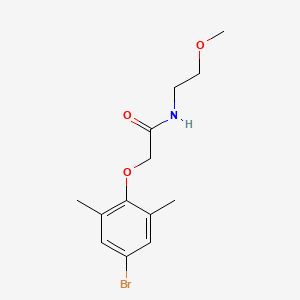![molecular formula C21H22N2O4S B4740626 3-({[3-(aminocarbonyl)-5-benzyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4740626.png)
3-({[3-(aminocarbonyl)-5-benzyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Overview
Description
3-({[3-(aminocarbonyl)-5-benzyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid is a complex organic compound with unique structural features. This bicyclic compound is characterized by a heptane ring fused with a carboxylic acid group and two amide functionalities, providing it with multiple reactive sites and a potential for diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesizing this compound involves multiple steps:
Formation of the Heptane Ring: : The base structure is a bicyclo[2.2.1]heptane, synthesized via intramolecular Diels-Alder reaction.
Introduction of Amino and Carbonyl Groups: : Through sequential reactions, amino and carbonyl groups are introduced. This typically involves amide formation using reagents like thionyl chloride (SOCl₂) and ammonia (NH₃).
Attaching the Benzyl and Thienyl Groups: : Utilizing Friedel-Crafts alkylation, the benzyl and thienyl groups are appended to the heptane structure.
Industrial Production Methods
For industrial synthesis, the scalability of these reactions is crucial:
Continuous Flow Reactors: : Enable control over reaction conditions and scaling up of the synthetic steps.
Catalysts and Reagents Optimization: : Utilizing catalysts like palladium and efficient reagents to improve yields and selectivity.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions:
Oxidation: : Leads to the formation of corresponding carboxylic acids or ketones.
Reduction: : Reduces to primary amines or alcohols using reagents like lithium aluminum hydride (LiAlH₄).
Substitution: : Electrophilic aromatic substitution on the benzyl or thienyl groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: : LiAlH₄, sodium borohydride (NaBH₄).
Substitution Reagents: : Halogens like bromine (Br₂), chlorine (Cl₂) under Lewis acid catalysis.
Major Products
Oxidation: : Benzyl carboxylic acid, thienyl ketone.
Reduction: : Benzylamine, thienyl alcohol.
Substitution: : Benzyl halides, thienyl halides.
Scientific Research Applications
This compound is versatile in research:
Chemistry: : Studied for its unique bicyclic framework and reactivity.
Biology: : Investigated for potential enzyme inhibition due to its complex structure.
Industry: : Possible use in developing new materials or as intermediates in chemical synthesis.
Mechanism of Action
The compound’s mechanism of action is tied to its structural elements:
Molecular Targets: : Interacts with enzymes through hydrogen bonding and van der Waals forces, especially targeting active sites.
Pathways Involved: : Modulates biochemical pathways by inhibiting or activating enzymes, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(aminocarbonyl)-5-benzyl-2-thiophenecarboxylic acid
bicyclo[2.2.1]heptane-2-carboxamide
benzylthioheptanoic acid
Unique Characteristics
Structural Complexity: : The combination of a bicyclic heptane core with diverse functional groups makes it unique.
Reactivity: : Enhanced due to multiple reactive sites.
Application Potential: : Versatility in different scientific fields sets it apart from simpler analogs.
Conclusion
3-({[3-(aminocarbonyl)-5-benzyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid stands out due to its intricate structure and wide-ranging applications in chemistry, biology, medicine, and industry. Its synthesis, reactive nature, and potential make it a compound of significant interest in scientific research.
Properties
IUPAC Name |
3-[(5-benzyl-3-carbamoylthiophen-2-yl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c22-18(24)15-10-14(8-11-4-2-1-3-5-11)28-20(15)23-19(25)16-12-6-7-13(9-12)17(16)21(26)27/h1-5,10,12-13,16-17H,6-9H2,(H2,22,24)(H,23,25)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVLSVUKBZLDJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2C(=O)O)C(=O)NC3=C(C=C(S3)CC4=CC=CC=C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-allyl-2-oxo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2H-chromene-3-carboxamide](/img/structure/B4740550.png)
![2-[2-bromo-4-[(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B4740564.png)
![N-benzyl-2-{[N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4740577.png)

![4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxybenzaldehyde](/img/structure/B4740599.png)
![5-biphenyl-4-yl-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4740602.png)
![N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine](/img/structure/B4740608.png)
![methyl 9-methyl-2-{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4740612.png)
![N-(4-(naphthalen-2-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B4740623.png)

![6-(3-ethyl-5-methyl-4-isoxazolyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4740633.png)
![N-(4-methoxyphenyl)-4-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4740639.png)
![methyl 5-ethyl-2-[(1-pyrrolidinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4740643.png)
